

# Application Notes and Protocols for High-Throughput Screening Assays Using Dansylsarcosine

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## Compound of Interest

Compound Name: *Dansylsarcosine*

Cat. No.: *B092909*

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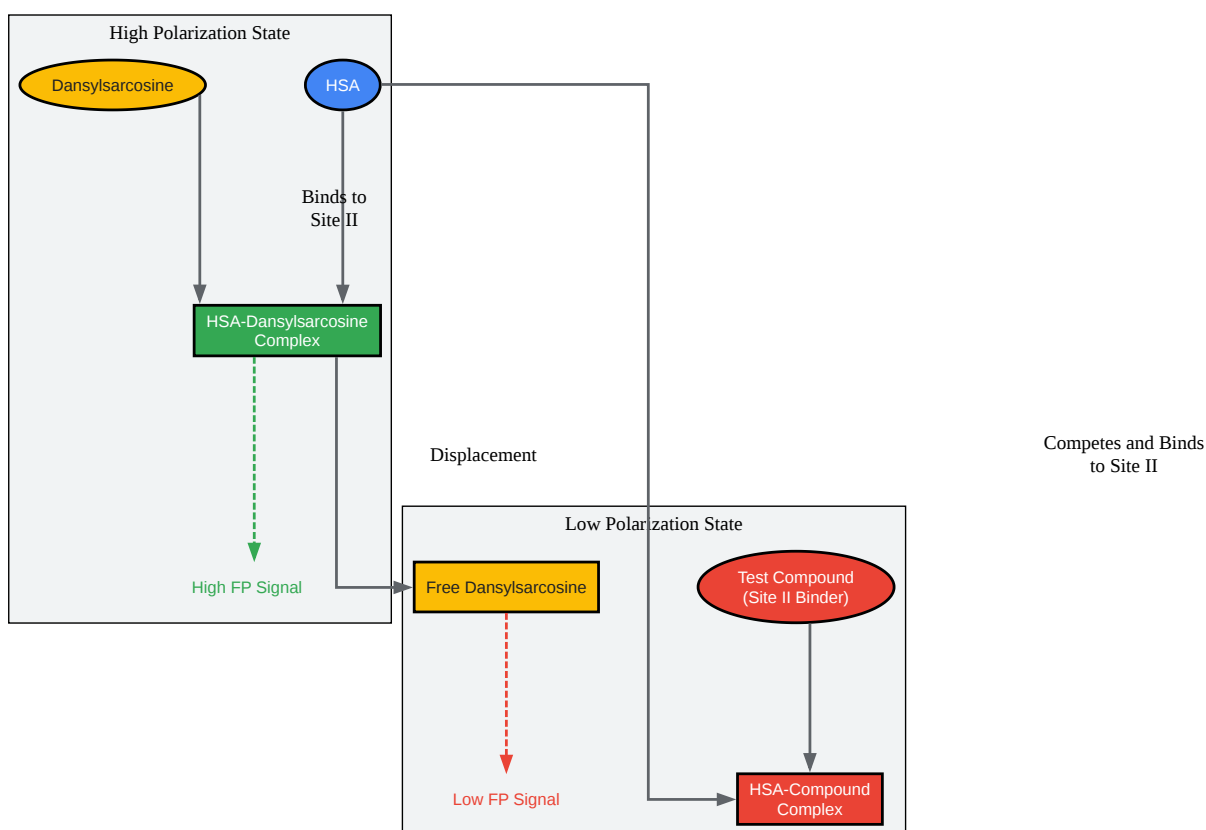
These application notes provide a detailed overview and protocol for a high-throughput screening (HTS) assay utilizing **Dansylsarcosine** to identify and characterize compounds that bind to Site II of Human Serum Albumin (HSA). This assay is based on the principle of fluorescence polarization (FP) and is a valuable tool in early-stage drug discovery and development for assessing plasma protein binding.

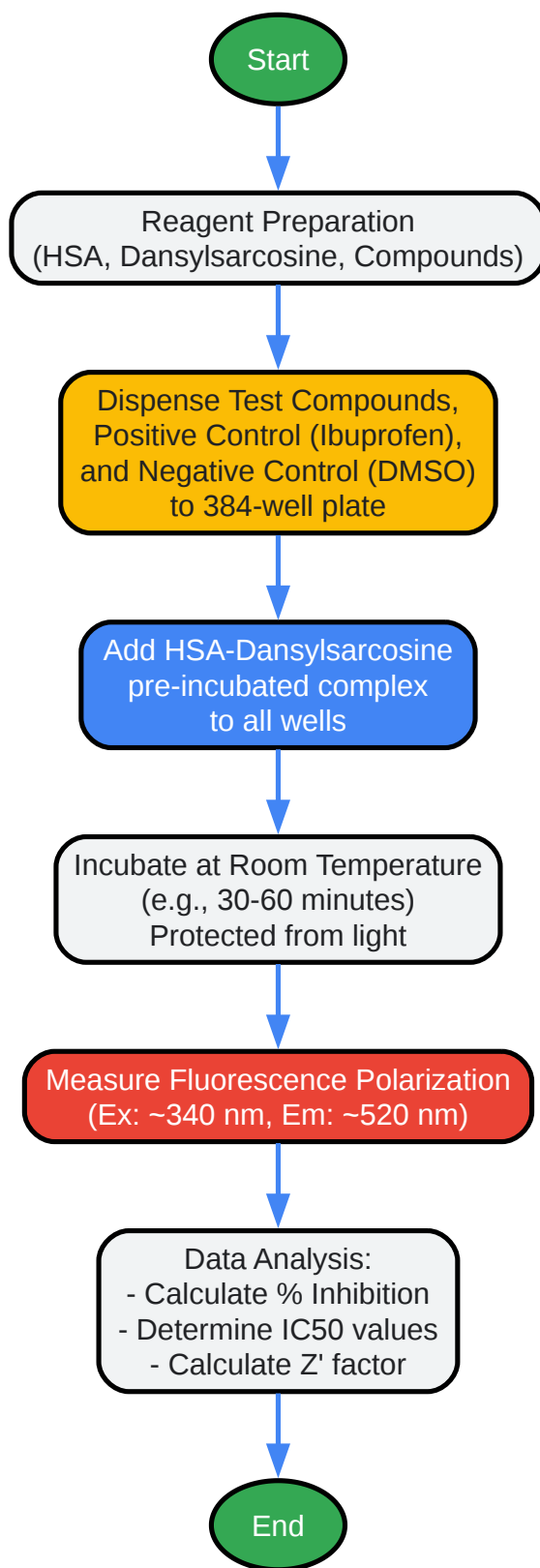
## Introduction

Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport of various endogenous and exogenous substances, including a wide range of drugs. The binding of drugs to HSA significantly influences their pharmacokinetic and pharmacodynamic properties. HSA has two primary drug-binding sites, known as Site I (warfarin-binding site) and Site II (ibuprofen or benzodiazepine-binding site). **Dansylsarcosine** is a fluorescent probe that specifically binds to Site II of HSA.<sup>[1]</sup> When bound to the large HSA molecule, the rotation of **Dansylsarcosine** is restricted, resulting in a high fluorescence polarization signal. In a competitive binding assay, a test compound that also binds to Site II will displace **Dansylsarcosine**, leading to a decrease in the fluorescence polarization signal as the smaller, unbound probe tumbles more rapidly in solution.<sup>[2][3]</sup> This principle allows for the rapid screening of large compound libraries to identify potential HSA Site II binders.

## Principle of the Assay: Competitive Fluorescence Polarization

The **Dansylsarcosine**-HSA binding assay is a competitive displacement assay monitored by fluorescence polarization. The fundamental principle is illustrated in the signaling pathway diagram below.





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## References

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